molecular formula C23H20BrN3O B117414 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide

Número de catálogo: B117414
Peso molecular: 434.3 g/mol
Clave InChI: MPILENOYNNNGKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a dihydroimidazo[1,2-a]benzimidazole core linked to a biphenyl ethanone moiety, with a hydrobromide counterion. The imidazo-benzimidazole system is a fused heterocyclic structure known for its pharmacological relevance, particularly in kinase inhibition and antiparasitic activity. The hydrobromide salt enhances solubility and stability compared to its free base form. Key structural attributes include:

  • Aromatic systems: The benzimidazole and biphenyl groups contribute to π-π stacking interactions and lipophilicity.
  • Hydrobromide salt: Improves aqueous solubility and bioavailability.

Métodos De Preparación

La síntesis del bromhidrato de CCT 031374 implica varios pasos, incluida la preparación de compuestos intermedios y la formación final de la sal de bromhidrato. La ruta sintética detallada y las condiciones de reacción suelen ser información patentada en poder de los fabricantes. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que implican la formación de la estructura central del imidazobenzimidazol .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyrazine Derivatives (Antimalarial Agents)

Compounds such as 2-Amino-1-(2-(4-fluorophenyl)-3-(4-fluorophenylamino)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-ethanone (IC₅₀: 20–23 nM against P. falciparum) share structural similarities in their fused imidazole systems and halogenated aryl groups .

  • Key differences :
    • The target compound lacks the pyrazine ring but includes a benzimidazole core.
    • The hydrobromide counterion may confer distinct solubility advantages over neutral analogs.

Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones

Compounds like Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (5q) exhibit high thermal stability (melting point >300°C) and detailed spectroscopic profiles (e.g., FT-IR carbonyl stretches at ~1670 cm⁻¹) .

  • Comparison: The target compound’s hydrobromide salt likely reduces its melting point compared to neutral, highly crystalline pyrimidinones. Both classes feature fused imidazole systems, but the pyrimidinones lack the biphenyl substituent.

N,N-Diethyl-2-[2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine Dihydrochloride

This dihydrochloride salt (MW: 435.39 g/mol) shares the imidazo[1,2-a]benzimidazole core but includes a methoxyphenyl group and an ethylamine side chain .

  • Key contrasts :
    • The target compound’s biphenyl group increases lipophilicity (logP) compared to the methoxyphenyl substituent.
    • Hydrobromide vs. hydrochloride salts may exhibit differences in solubility and hygroscopicity.

Imidazopyridine-Tethered Pyrazolines

Synthesized via chalcone intermediates, these compounds (e.g., 1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one ) highlight the role of imidazole rings in drug design .

Tabulated Comparison of Key Properties

Compound Name Core Structure Substituents Salt Form Melting Point (°C) Notable Activity/Properties
2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone; Hydrobromide Imidazo-benzimidazole 4-Biphenyl Hydrobromide Not reported Enhanced solubility, structural bulk
2-Amino-1-(2-(4-fluorophenyl)-3-(4-fluorophenylamino)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-ethanone Imidazo-pyrazine 4-Fluorophenyl None Not reported Antimalarial (IC₅₀: 20–23 nM)
Ethyl (Z)-2-(2-oxo-4-phenyl-benzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (5q) Benzoimidazo-pyrimidinone Phenyl, phenylamino None >300 High thermal stability
N,N-Diethyl-2-[2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine dihydrochloride Imidazo-benzimidazole 4-Methoxyphenyl, ethylamine Dihydrochloride Not reported Improved solubility (salt form)

Discussion of Research Findings

  • Solubility and Salt Effects: The hydrobromide in the target compound likely outperforms neutral analogs (e.g., pyrimidinones) in aqueous solubility, akin to dihydrochloride salts in other imidazo derivatives .
  • Biological Activity : While antimalarial imidazo-pyrazines show low nM IC₅₀ values , the target compound’s biphenyl group may redirect activity toward kinase targets due to increased lipophilicity.
  • Spectroscopic Profiles : Similarities in FT-IR (e.g., carbonyl stretches) and NMR aromatic proton shifts (δ 7.0–7.7 ppm) suggest shared electronic environments in the fused imidazole systems .

Actividad Biológica

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone; hydrobromide, also known as CCT 031374 hydrobromide, is a compound notable for its selective inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including development and cell proliferation, and its dysregulation is implicated in numerous cancers. This article explores the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone; hydrobromide is C23H20BrN3O, with a molecular weight of approximately 434.33 g/mol. The compound features an aromatic ketone framework enriched with imidazole and benzimidazole rings, contributing to its stability and biological reactivity.

CCT 031374 hydrobromide functions primarily as a selective inhibitor of the Wnt/β-catenin signaling pathway. The mechanism involves:

  • Inhibition of TCF-dependent transcription : By preventing the interaction between β-catenin and TCF/LEF transcription factors, the compound blocks the transcription of target genes associated with cell proliferation and tumorigenesis.
  • Disruption of β-catenin stabilization : In the absence of Wnt signaling, β-catenin is kept low in the cytoplasm by a protein complex involving APC and Axin. CCT 031374 disrupts this stabilization process upon Wnt ligand binding, leading to reduced nuclear translocation of β-catenin.

These actions suggest significant potential for anti-tumor effects in various cancer types, particularly colorectal cancer where Wnt/β-catenin pathway activation is prevalent.

Antitumor Activity

Research indicates that CCT 031374 hydrobromide exhibits notable antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines through its action on the Wnt/β-catenin pathway. For instance:

  • Case Study : In vitro studies have demonstrated that treatment with CCT 031374 leads to reduced viability in colorectal cancer cell lines by inhibiting β-catenin-mediated transcriptional activity .

Comparative Analysis with Similar Compounds

Several compounds structurally similar to CCT 031374 have been evaluated for their biological activities. Below is a comparative analysis highlighting key features:

Compound NameStructural FeaturesBiological Activity
CCT 031374 Imidazole and benzimidazole ringsSelective Wnt/β-catenin inhibitor
Compound A Contains bromophenyl and benzimidazoleAnticancer properties
Compound B Imidazo-pyrimidine structurePotential antitumor activity

This table illustrates how CCT 031374's unique combination of structural elements contributes to its specific targeting of the Wnt/β-catenin pathway compared to other compounds.

Synthesis Methods

The synthesis of CCT 031374 typically involves multi-step organic reactions that require careful control over conditions to achieve high yields and purity. Common methods include:

  • Formation of Imidazole Ring : Utilizing appropriate reagents to construct the imidazole framework.
  • Coupling Reactions : Employing coupling agents to link aromatic groups effectively.

These synthetic approaches are vital for producing compounds with desired biological activities.

Future Directions and Research Needs

While promising results have been obtained regarding the biological activity of CCT 031374 hydrobromide, further research is essential to fully elucidate its mechanisms and potential therapeutic applications:

  • Binding Affinity Studies : Investigating the binding affinities of CCT 031374 with various proteins involved in signal transduction.
  • In Vivo Studies : Conducting animal model studies to evaluate efficacy and safety profiles.
  • Combination Therapies : Exploring the potential for combination therapies with other anticancer agents to enhance therapeutic outcomes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

To improve yield, focus on solvent selection, reaction time, and purification methods. For example:

  • Use DMSO as a solvent for reflux reactions, as it enhances reaction efficiency at elevated temperatures .
  • Extend reflux times to 18 hours to ensure complete conversion of intermediates, followed by slow cooling to room temperature to minimize premature crystallization .
  • Purify the product via water-ethanol crystallization , which increases purity while maintaining a moderate yield (e.g., 65% reported in similar imidazo-benzimidazole syntheses) .

Q. What analytical methods are critical for confirming the compound’s structural identity?

A multi-technique approach is essential:

  • Elemental analysis (CHNS): Compare experimental and theoretical values for %C, %H, and %N (e.g., deviations <0.3% validate purity) .
  • Spectroscopy:
    • ¹H/¹³C NMR to verify aromatic proton environments and carbonyl groups .
    • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Melting point consistency (e.g., 141–143°C in analogous compounds) ensures crystallinity .

Advanced Research Questions

Q. How do structural modifications influence the compound’s antimalarial activity?

Analyze quantitative structure-activity relationships (QSAR) by comparing IC₅₀ values of analogs. For example:

  • Substituents like fluorophenyl groups reduce IC₅₀ (indicating higher potency) in Plasmodium falciparum strains (e.g., 20 nM in 3D7 vs. 75 nM in bulkier derivatives) .
  • Stereochemistry impacts activity: (S)-configured analogs show strain-specific efficacy (e.g., 64 nM in W2 vs. 90 nM in 3D7) .
  • Use artificial neural networks to predict activity trends and prioritize synthetic targets .

Q. How can experimental design address variability in biological assay results?

Mitigate variability through:

  • Sample stabilization: Cool samples continuously to slow organic degradation during long assays (e.g., 9-hour timelines introduce matrix changes) .
  • Dose-response validation: Test multiple replicates across biologically relevant concentrations (e.g., 10–100 nM for IC₅₀ determination) .
  • Strain-specific controls: Include both drug-sensitive (3D7) and resistant (W2) P. falciparum strains to assess cross-resistance .

Q. What advanced synthetic routes enable access to complex derivatives?

Leverage multi-step strategies:

  • Ugi reaction: Assemble imidazo-benzimidazole cores via four-component condensation, enabling diverse substitution patterns .
  • Palladium-mediated coupling: Introduce aryl or amino groups (e.g., HATU-mediated coupling with N-BOC-glycine) .
  • Deprotection protocols: Use TFA to remove BOC groups without side reactions .

Q. How should researchers resolve discrepancies in elemental analysis data?

  • Recrystallization: Repeat purification to remove residual solvents or salts (e.g., HCl salt hydrates can skew %H values) .
  • Theoretical adjustment: Account for hydration (e.g., +0.1H₂O in calculations) to align experimental and theoretical results .
  • Cross-validation: Combine CHNS data with mass spectrometry (HRMS) for accurate molecular weight confirmation .

Propiedades

IUPAC Name

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O.BrH/c27-22(19-12-10-18(11-13-19)17-6-2-1-3-7-17)16-26-21-9-5-4-8-20(21)25-15-14-24-23(25)26;/h1-13H,14-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPILENOYNNNGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Reactant of Route 3
Reactant of Route 3
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Reactant of Route 4
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Reactant of Route 5
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Reactant of Route 6
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.